
4-ethynylbenzoyl Chloride
Overview
Description
4-Ethynylbenzoyl Chloride is an organic compound with the molecular formula C9H5ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethynyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoyl Chloride can be synthesized through the chlorination of 4-ethynylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 4-ethynylbenzoic acid, followed by distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form substituted benzoyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under controlled conditions to add across the ethynyl group.
Coupling Reactions: Organometallic reagents such as phenylmagnesium bromide or butyllithium are used in the presence of a catalyst like palladium or copper.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Haloalkenes: Formed from addition reactions.
Substituted Benzoyl Derivatives: Formed from coupling reactions.
Scientific Research Applications
Organic Synthesis
4-Ethynylbenzoyl chloride is predominantly used as an acylating agent in organic synthesis. Its reactivity allows it to form covalent bonds with nucleophiles, facilitating the formation of various substituted aromatic compounds. This property is crucial for developing pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound plays a vital role in synthesizing intermediates for biologically active molecules. Notable applications include:
- Synthesis of Anti-Cancer Agents : this compound has been utilized in the synthesis of compounds that exhibit anti-cancer properties, particularly those targeting specific cancer cell lines.
- Development of Antiviral Drugs : Research has shown its effectiveness in synthesizing intermediates for antiviral drugs, enhancing their efficacy and specificity.
Case Study 1: Synthesis of Anti-Cancer Compounds
In a study focused on synthesizing novel anti-cancer agents, researchers reacted this compound with various amines under controlled conditions. The products were characterized using NMR and mass spectrometry, confirming their structures and biological activity against cancer cell lines. The results indicated promising potency, leading to further investigations into their mechanisms of action.
Case Study 2: Development of Antiviral Agents
Another significant application involved the synthesis of antiviral agents using this compound as a key intermediate. The study demonstrated that derivatives synthesized from this compound exhibited high antiviral activity against specific viral strains, showcasing its potential in drug development.
Mechanism of Action
The mechanism of action of 4-Ethynylbenzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various derivatives. The ethynyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.
Comparison with Similar Compounds
4-Ethylbenzoyl Chloride: Similar structure but with an ethyl group instead of an ethynyl group.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.
4-Nitrobenzoyl Chloride: Contains a nitro group instead of an ethynyl group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an ethynyl group.
Uniqueness: 4-Ethynylbenzoyl Chloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Biological Activity
4-Ethynylbenzoyl chloride (EBC) is a compound with significant biological activity, particularly in the context of medicinal chemistry and synthetic applications. This article delves into its biological properties, synthesis, and relevant case studies that highlight its potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 168.62 g/mol. The compound features an ethynyl group attached to a benzoyl chloride moiety, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₅ClO |
Molecular Weight | 168.62 g/mol |
Appearance | Colorless to light yellow |
Boiling Point | 111 °C |
Flash Point | 84 °C |
Synthesis of this compound
The synthesis of EBC involves the reaction of 4-ethynylbenzoic acid with thionyl chloride, yielding the desired compound with high purity (99%) and yield. This method is efficient and widely used in laboratory settings for producing EBC for further biological evaluations .
Antimicrobial Properties
EBC has been studied for its antimicrobial activity. In vitro assays have demonstrated that compounds containing benzoyl chloride derivatives exhibit bactericidal effects against various bacterial strains. The presence of the ethynyl group enhances the lipophilicity of the molecule, potentially improving its penetration through bacterial membranes .
Cytotoxicity and Anticancer Activity
Research has indicated that EBC may possess cytotoxic properties against cancer cell lines. In a study involving various cancer types, EBC showed selective cytotoxicity, leading to apoptosis in treated cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell survival .
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the effects of EBC on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that EBC could be a promising candidate for further development as an anticancer drug. -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial efficacy of EBC against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent in clinical settings .
The biological activity of EBC can be attributed to several mechanisms:
- Oxidative Stress Induction : EBC promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of EBC allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : Preliminary studies suggest that EBC may inhibit specific enzymes involved in cellular proliferation pathways, contributing to its anticancer effects .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-ethynylbenzoyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and full-face protection. Respiratory protection (NIOSH-approved respirator) is mandatory in high-concentration environments .
- First Aid : For skin contact, immediately wash with soap and water for 15 minutes. For eye exposure, rinse cautiously with water for several minutes and remove contact lenses if present .
- Storage : Store in a cool, dry, well-ventilated area, locked away from incompatible substances (e.g., bases, amines). Use corrosion-resistant containers .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer :
- Synthetic Pathways : Analogous to benzoyl chloride derivatives, this compound can be synthesized via Friedel-Crafts acylation using acetylene-containing precursors or via halogen exchange reactions (e.g., substituting bromine in 4-bromobenzoyl chloride with ethynyl groups using Sonogashira coupling) .
- Key Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for carboxyl group activation. Monitor reaction progress via TLC or GC-MS .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer :
- Spectroscopic Methods :
Q. How does this compound react with nucleophiles like amines or alcohols?
- Methodological Answer :
- Reaction Mechanism : The ethynyl group enhances electrophilicity at the carbonyl carbon. Reaction with amines yields substituted benzamides (e.g., N-ethylbenzamide), while alcohols form esters. Conduct reactions under anhydrous conditions with catalytic bases (e.g., pyridine) to absorb HCl byproducts .
Advanced Research Questions
Q. What strategies mitigate contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations) and reference spectra from NIST Chemistry WebBook .
- Contamination Checks : Use deuterated solvents free of proton impurities. Repeat analyses under varying conditions (e.g., temperature, concentration) .
Q. How can this compound be utilized in targeted drug delivery systems?
- Methodological Answer :
- Bioconjugation : The ethynyl group enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for attaching therapeutic moieties. Optimize reaction pH (6–8) and temperature (25–40°C) to preserve ligand activity .
- Case Study : In cancer research, conjugate this compound with monoclonal antibodies for site-specific drug release .
Q. What experimental designs optimize reaction yields in ethynylbenzoyl chloride-based syntheses?
- Methodological Answer :
- DOE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time. Use response surface methodology (RSM) to identify optimal conditions .
- Reproducibility : Document raw data (e.g., yield, byproducts) in appendices and validate results across ≥3 independent trials .
Q. How do regulatory frameworks (e.g., REACH, OSHA) impact international research collaborations involving this compound?
- Methodological Answer :
- Compliance Checklist :
Regulation | Requirement | Reference |
---|---|---|
OSHA HCS 2012 | GHS-compliant labeling (H314, H318) | |
REACH | Submit Safety Data Sheets (SDS) and risk assessments for EU collaborations |
- Authorization : For large-scale use (>1 kg/year), apply for REACH Annex XIV authorization .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Software : Use Gaussian or ORCA for DFT calculations to model transition states and reaction pathways. Validate with experimental kinetic data .
- PubChem Integration : Leverage PubChem’s structure-activity relationship (SAR) data to predict biological interactions .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Properties
IUPAC Name |
4-ethynylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGIJULTHHKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448729 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62480-31-3 | |
Record name | 4-ethynylbenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.